molecular formula C13H13NS B1667489 2-(2-Methylsulfanylphenyl)aniline CAS No. 73671-44-0

2-(2-Methylsulfanylphenyl)aniline

Cat. No.: B1667489
CAS No.: 73671-44-0
M. Wt: 215.32 g/mol
InChI Key: HDMOSIDULAIQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-(Methylsulfanyl)[1,1’-biphenyl]-2-ylamine is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with a methylsulfanyl group attached to one of the phenyl rings and an amine group attached to the other. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Methylsulfanyl)[1,1’-biphenyl]-2-ylamine typically involves the following steps:

Industrial Production Methods

Industrial production of 2’-(Methylsulfanyl)[1,1’-biphenyl]-2-ylamine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2’-(Methylsulfanyl)[1,1’-biphenyl]-2-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles depending on the desired product

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted biphenyl derivatives

Mechanism of Action

The mechanism of action of 2’-(Methylsulfanyl)[1,1’-biphenyl]-2-ylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-(Methylsulfanyl)[1,1’-biphenyl]-2-ylamine is unique due to the presence of both the methylsulfanyl and amine groups on the biphenyl core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

73671-44-0

Molecular Formula

C13H13NS

Molecular Weight

215.32 g/mol

IUPAC Name

2-(2-methylsulfanylphenyl)aniline

InChI

InChI=1S/C13H13NS/c1-15-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14/h2-9H,14H2,1H3

InChI Key

HDMOSIDULAIQAO-UHFFFAOYSA-N

SMILES

CSC1=CC=CC=C1C2=CC=CC=C2N

Canonical SMILES

CSC1=CC=CC=C1C2=CC=CC=C2N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BPP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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